
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide (FMTMPA) is a novel small molecule that has been identified as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. FMTMPA has been shown to inhibit tumor growth and reduce metastasis in mouse models, and has been found to be effective against a variety of human cancer cell lines. In addition, FMTMPA has been found to be effective in reducing inflammation and oxidative stress, and has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is not yet fully understood. However, it is thought to act by inhibiting the activity of a variety of enzymes involved in cancer cell growth and metastasis, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). In addition, this compound has been shown to modulate the activity of a variety of signaling pathways involved in inflammation and oxidative stress, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of cancer cell lines, as well as reduce metastasis in mouse models. In addition, this compound has been found to reduce inflammation and oxidative stress, and has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide in laboratory experiments include its high potency and selectivity, as well as its low cost and ease of synthesis. In addition, this compound has been found to be effective against a variety of human cancer cell lines, and has been found to be effective in reducing inflammation and oxidative stress. However, there are some limitations to using this compound in laboratory experiments, such as the lack of long-term data on its safety and efficacy, as well as its potential for toxicity.
Future Directions
Future research should focus on further elucidating the mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide, as well as its potential therapeutic applications. In addition, further studies should be conducted to assess the long-term safety and efficacy of this compound, as well as its potential for toxicity. Furthermore, studies should be conducted to assess the potential of this compound as an adjuvant therapy for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, further research should be conducted to explore the potential of this compound as a prodrug, as well as its potential for drug delivery.
Synthesis Methods
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is synthesized using a two-step reaction sequence involving the condensation of 4-formyl-1,3-thiazol-2-yl-N-methyl-acetamide with 4-methylphenyl acetate. The reaction is carried out in an aqueous medium at a temperature of 80°C for a period of 2 hours. The reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA). The product is then isolated and purified by column chromatography.
Scientific Research Applications
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been found to be effective against a variety of human cancer cell lines, including glioblastoma, breast cancer, and ovarian cancer. It has been shown to inhibit tumor growth and reduce metastasis in mouse models. In addition, this compound has been found to be effective in reducing inflammation and oxidative stress, and has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-3-5-12(6-4-9)15(10(2)17)13-14-11(7-16)8-18-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTVVCJMHCPQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)
![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)
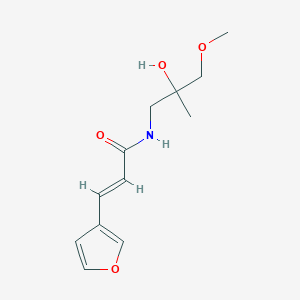
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)
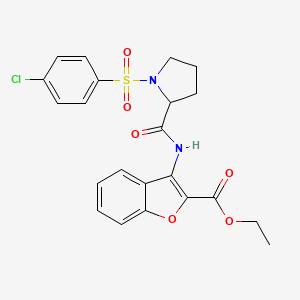

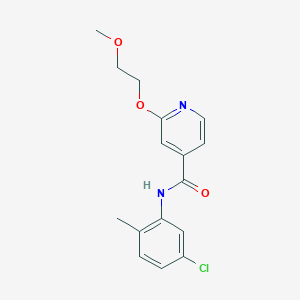
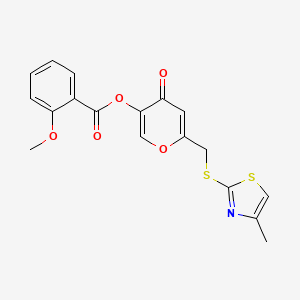

![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)
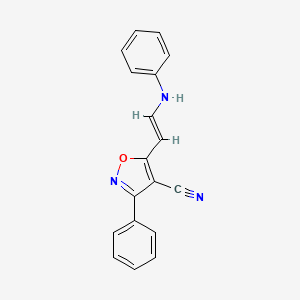
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)